molecular formula C21H42N2O3 B14460336 Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate CAS No. 66091-56-3

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate

Cat. No.: B14460336
CAS No.: 66091-56-3
M. Wt: 370.6 g/mol
InChI Key: MILMWAOTKHBEDO-UHFFFAOYSA-N
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Description

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate is a complex organic compound with significant interest in various scientific fields. This compound features both hydroxyimino and methylamino functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate typically involves the reaction of a suitable precursor with ethyl esters and amines under controlled conditions. The process often includes:

    Nucleophilic Substitution: The initial step involves the substitution of a halogenated precursor with an amine group to introduce the methylamino functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and automated systems can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form amines and alcohols.

    Substitution: The methylamino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include nitroso compounds, primary and secondary amines, and various substituted derivatives.

Scientific Research Applications

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and participate in redox reactions, while the methylamino group can engage in nucleophilic attacks and form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis.

    Ethyl 2-chloro-2-(hydroxyimino)acetate: Utilized in organic synthesis for its reactivity.

Uniqueness

Ethyl 9-(hydroxyimino)-10-(methylamino)octadecanoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring both oxidative and reductive capabilities.

Properties

CAS No.

66091-56-3

Molecular Formula

C21H42N2O3

Molecular Weight

370.6 g/mol

IUPAC Name

ethyl 9-hydroxyimino-10-(methylamino)octadecanoate

InChI

InChI=1S/C21H42N2O3/c1-4-6-7-8-10-13-16-19(22-3)20(23-25)17-14-11-9-12-15-18-21(24)26-5-2/h19,22,25H,4-18H2,1-3H3

InChI Key

MILMWAOTKHBEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=NO)CCCCCCCC(=O)OCC)NC

Origin of Product

United States

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